molecular formula C9H12BrNO B1407469 4-bromo-N-ethyl-3-methoxyaniline CAS No. 1549896-23-2

4-bromo-N-ethyl-3-methoxyaniline

Cat. No.: B1407469
CAS No.: 1549896-23-2
M. Wt: 230.1 g/mol
InChI Key: DVIVFZDRAQBVFO-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-methoxyaniline is a substituted aniline derivative featuring a bromine atom at the para position, a methoxy group at the meta position, and an ethyl group attached to the nitrogen atom of the amine moiety. Its molecular formula is C₉H₁₂BrNO, with a calculated molecular weight of 230.10 g/mol. This compound is structurally analogous to other N-substituted 4-bromo-3-methoxyaniline derivatives, which are commonly utilized as intermediates in pharmaceutical and agrochemical synthesis. The presence of the ethyl group reduces the nucleophilicity of the amine compared to the parent aniline (4-bromo-3-methoxyaniline) while maintaining moderate lipophilicity, making it suitable for applications requiring balanced solubility in organic solvents .

Properties

IUPAC Name

4-bromo-N-ethyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIVFZDRAQBVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-3-methoxyaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 4-bromo-3-methoxyaniline, can be synthesized through the nitration of 4-bromoanisole followed by reduction.

    Ethylation: The next step involves the ethylation of 4-bromo-3-methoxyaniline using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes followed by ethylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-ethyl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-ethyl-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-3-methoxyaniline involves its interaction with specific molecular targets. The presence of the bromine atom and methoxy group can influence its binding affinity to enzymes and receptors, affecting various biochemical pathways. The ethyl group attached to the nitrogen atom can also play a role in its overall activity by altering its solubility and membrane permeability.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : N-alkylation of the parent compound often requires careful optimization to avoid over-alkylation or side reactions.
  • Data Gaps : Direct experimental data (e.g., melting points, solubility) for this compound is scarce, necessitating reliance on computational predictions or extrapolation from analogs .

Biological Activity

4-Bromo-N-ethyl-3-methoxyaniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemical research. Its structural features, including the bromine and methoxy substituents, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical interactions, and applications in research.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 227.12 g/mol
  • CAS Number : 1549896-23-2

The presence of a bromine atom and a methoxy group on the aromatic ring influences its reactivity and biological interactions.

Target Interactions

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. Notably, it has been suggested that such compounds can act as inhibitors of breast tumor kinase (Brk), which is significant in cancer therapy.

Biochemical Pathways

The compound's activity may involve modulation of key biochemical pathways. For instance, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis.

Cellular Effects

This compound influences various cellular processes:

  • Cell Proliferation : It has been observed to impact the proliferation rates of specific cancer cell lines.
  • Apoptosis : The compound may induce apoptosis in certain cell types by modulating apoptotic pathways.
  • Gene Expression : Changes in gene expression profiles have been noted, particularly concerning genes involved in cell cycle regulation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cancer Therapy : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Brk activity, suggesting potential use in targeted cancer therapies.
  • Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of other therapeutic agents.
  • Antimicrobial Activity : Preliminary investigations into related compounds have shown antibacterial properties against multidrug-resistant strains, indicating a broader spectrum of biological activity .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Nitration : Starting with 4-bromoanisole, nitration introduces a nitro group.
  • Reduction : The nitro group is reduced to an amine.
  • Ethylation : Ethyl iodide is used to ethylate the amine under basic conditions.

These synthetic routes are crucial for producing analogs with varied biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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